molecular formula C9H9ClN2O3 B1348291 3-chloro-N-(4-nitrophenyl)propanamide CAS No. 19313-88-3

3-chloro-N-(4-nitrophenyl)propanamide

Cat. No. B1348291
CAS RN: 19313-88-3
M. Wt: 228.63 g/mol
InChI Key: UUMRUNRDCGIWFC-UHFFFAOYSA-N
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Description

3-chloro-N-(4-nitrophenyl)propanamide is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.6312. It is used for research purposes12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-chloro-N-(4-nitrophenyl)propanamide. However, similar compounds are often synthesized through nucleophilic substitution or amide coupling reactions3.



Molecular Structure Analysis

The InChI code for 3-chloro-N-(4-nitrophenyl)propanamide is 1S/C9H9ClN2O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13)3. This indicates that the molecule consists of a propanamide backbone with a chlorine atom on the third carbon and a nitrophenyl group attached to the nitrogen3.



Chemical Reactions Analysis

Specific chemical reactions involving 3-chloro-N-(4-nitrophenyl)propanamide are not available in the current literature. However, amides like this compound can typically undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents3.



Physical And Chemical Properties Analysis

The melting point of 3-chloro-N-(4-nitrophenyl)propanamide is reported to be between 168-171°C3. Other physical and chemical properties such as solubility, density, and refractive index are not available in the current resources3.


Scientific Research Applications

Immunomodulatory Potential

A study by Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides, including a compound structurally similar to 3-chloro-N-(4-nitrophenyl)propanamide. These compounds demonstrated significant immunosuppressive activities, inhibiting splenocyte proliferation and reducing delayed-type hypersensitivity responses in mice. This suggests potential applications in modulating immune responses (Giraud et al., 2010).

Pharmaceutical and Medicinal Chemistry

The compound was also studied in the context of selective androgen receptor modulators (SARMs), which have applications in treating androgen-dependent diseases. Wu et al. (2006) investigated the pharmacokinetics and metabolism of a SARM structurally related to 3-chloro-N-(4-nitrophenyl)propanamide in rats, revealing insights into its biotransformation and potential therapeutic applications (Wu et al., 2006).

Environmental Chemistry

Nicholls et al. (2000) examined the degradation kinetics of N-(4-nitrophenyl)propanamide in subsoils, a structurally similar compound to 3-chloro-N-(4-nitrophenyl)propanamide. Their findings on the environmental fate of such compounds in agricultural settings are crucial for understanding their impact on soil health and groundwater contamination (Nicholls et al., 2000).

Anticancer Research

Pandey et al. (2019) synthesized compounds structurally similar to 3-chloro-N-(4-nitrophenyl)propanamide, demonstrating their potential anticancer properties against various human cancer cell lines. This suggests the role of such compounds in developing new anticancer therapies (Pandey et al., 2019).

Corrosion Inhibition

Nam et al. (2016) explored the use of a compound related to 3-chloro-N-(4-nitrophenyl)propanamide as a corrosion inhibitor for copper alloys in chloride solutions. This research demonstrates the compound's effectiveness in forming protective layers on metal surfaces, suggesting its potential applications in materials science and engineering (Nam et al., 2016).

Biochemical Analysis

Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method using a related compound, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, for the analysis of chloramphenicol in pharmaceutical forms. This highlights the compound's role in analytical chemistry for drug quality control and assurance (Al-Rimawi & Kharoaf, 2011).

Enzymatic Applications

Foo and Bais (1998) evaluated the use of 2-chloro-4-nitrophenyl maltotrioside, a derivative, as a substrate for measuring amylase activity. This application is significant in clinical biochemistry for diagnosing and monitoring various health conditions (Foo & Bais, 1998).

Chiral Synthesis in Drug Development

Choi et al. (2010) studied the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key intermediate in antidepressant drug synthesis, using a reductase enzyme. This research contributes to the development of more efficient and selective methods for producing chiral drugs (Choi et al., 2010).

Safety And Hazards

Specific safety and hazard information for 3-chloro-N-(4-nitrophenyl)propanamide is not available in the current resources. However, as with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation3.


Future Directions

The future directions for research on 3-chloro-N-(4-nitrophenyl)propanamide are not specified in the available resources. Given its structure, it could potentially be investigated for various applications in medicinal chemistry or materials science3.


Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

3-chloro-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMRUNRDCGIWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326074
Record name 3-chloro-N-(4-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-nitrophenyl)propanamide

CAS RN

19313-88-3
Record name NSC523845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-N-(4-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WC Drewe, R Nanjunda, M Gunaratnam, M Beltran… - pstorage-acs-6854636.s3 …
The Synthesis of side-chain building blocks. 2-chloro-N-(4-nitrophenyl) acetamide (1a). Following method 1a, 4-nitroaniline (5.66 g, 40.98 mmol) was reacted with 2-chloroacetyl …
NF de Sousa, HD da Silva Souza, RPB de Menezes… - Pathogens, 2023 - mdpi.com
The World Health Organization classifies Leishmania as one of the 17 “neglected diseases” that burden tropical and sub-tropical climate regions with over half a million diagnosed …
Number of citations: 6 www.mdpi.com
SD Tala, TH Ou, YW Lin, KS Tala, SH Chao, MH Wu… - researchgate.net
All commercial chemicals and solvents were reagent grade and were used without further purification unless otherwise specified. Melting points were determined in open capillaries on …
Number of citations: 0 www.researchgate.net

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